molecular formula C14H10F4O B1339274 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl CAS No. 175838-97-8

4-(1,1,2,2-Tetrafluoroethoxy)biphenyl

Cat. No.: B1339274
CAS No.: 175838-97-8
M. Wt: 270.22 g/mol
InChI Key: GVGJKEPWOWWQEO-UHFFFAOYSA-N
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Description

4-(1,1,2,2-Tetrafluoroethoxy)biphenyl is an organic compound with the molecular formula C14H10F4O. It is characterized by the presence of a biphenyl core substituted with a tetrafluoroethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(1,1,2,2-Tetrafluoroethoxy)biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups .

Scientific Research Applications

4-(1,1,2,2-Tetrafluoroethoxy)biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl involves its interaction with specific molecular targets. The tetrafluoroethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The biphenyl core provides a rigid framework that can engage in π-π stacking interactions, which are important in various biological and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,1,2,2-Tetrafluoroethoxy)biphenyl is unique due to the combination of its biphenyl core and tetrafluoroethoxy substituent. This combination imparts distinct electronic and steric properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-phenyl-4-(1,1,2,2-tetrafluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O/c15-13(16)14(17,18)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGJKEPWOWWQEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570927
Record name 4-(1,1,2,2-Tetrafluoroethoxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175838-97-8
Record name 4-(1,1,2,2-Tetrafluoroethoxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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